2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide
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Description
“2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide” is a derivative of quinazoline . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives involves targeted therapy directed at specific molecular pathways . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have drawn significant attention due to their wide range of biological activities . They have been found to interact with multiple receptors, contributing to their diverse pharmacological effects .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Quinazoline derivatives are known to affect various biological pathways due to their interactions with multiple targets . The downstream effects of these interactions can lead to a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Result of Action
Given the wide range of biological activities associated with quinazoline derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12-8-18-21-11-14-10-16(6-7-17(14)24(18)23-12)22-19(25)9-13-2-4-15(20)5-3-13/h2-5,8,11,16H,6-7,9-10H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHBMYHQQSXARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)CC4=CC=C(C=C4)F)C=NC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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